molecular formula C9H17N5 B1480636 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine CAS No. 2098123-63-6

4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

Cat. No. B1480636
CAS RN: 2098123-63-6
M. Wt: 195.27 g/mol
InChI Key: OJOSKAZNSBVUAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine” is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, vapor pressure, etc. The specific physical and chemical properties for “this compound” are not available in the retrieved data .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been employed in the synthesis of new classes of chemicals such as cyclic dipeptidyl ureas and oxadiazoles, which are of interest for their potential biological activities. For instance, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcasing the utility of triazole derivatives in the construction of complex molecular architectures with potential biological relevance (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Metal Complex Formation

Triazole derivatives have been found to act as ligands in the formation of metal complexes, which are of interest for their catalytic, pharmaceutical, and material properties. For example, Sancak et al. (2007) explored the synthesis, characterization, and theoretical comparison of Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base, demonstrating the role of triazole-containing compounds in coordination chemistry (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).

Antimicrobial Activities

Additionally, triazole derivatives have been synthesized for their potential antimicrobial activities, as illustrated by Bektaş et al. (2007), who reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential pharmaceutical applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Material Science Applications

The unique properties of triazole derivatives have also been leveraged in material science, particularly in the development of energetic materials and polymers with specific functionalities. This is evidenced by research into the synthesis of bi-heterocyclic skeletons with high heats of formation and detonation, showcasing the application of triazole derivatives in the design of high-performance materials (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with its target. The specific mechanism of action for “4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine” is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound are usually provided in its Material Safety Data Sheet (MSDS). The specific safety and hazards for “4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine” are not available in the retrieved data .

Future Directions

The future directions for a compound usually involve its potential applications and research directions. The specific future directions for “4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine” are not available in the retrieved data .

properties

IUPAC Name

4-[4-(aminomethyl)triazol-1-yl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOSKAZNSBVUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Reactant of Route 2
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Reactant of Route 3
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Reactant of Route 4
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Reactant of Route 5
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
Reactant of Route 6
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

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